1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one - 2320886-28-8

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Catalog Number: EVT-2980174
CAS Number: 2320886-28-8
Molecular Formula: C18H22N6OS
Molecular Weight: 370.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD5153, chemically named (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, is a synthetic small molecule belonging to the class of bromodomain and extraterminal inhibitors. [] It was developed as a potential therapeutic agent for cancer treatment by targeting the BRD4 protein, a key regulator of gene expression. []

Synthesis Analysis

The synthesis of AZD5153 is described in the paper, involving multiple steps of chemical reactions and optimization for improved potency and physical properties. [] The paper outlines the starting materials, reagents, and reaction conditions for each step of the synthesis. []

Molecular Structure Analysis

The synthesis of AZD5153 involves various chemical reactions, including nucleophilic substitution, amide bond formation, and reduction reactions. [] The paper details the reaction conditions and reagents used for each transformation. []

Mechanism of Action

AZD5153 acts as a bivalent inhibitor of BRD4 by simultaneously binding to two bromodomains within the protein. [] This bivalent binding enhances its potency and selectivity for BRD4 compared to monovalent inhibitors. []

Physical and Chemical Properties Analysis

The paper discusses the optimization of AZD5153 for improved physical properties, including solubility, lipophilicity, and metabolic stability. [] These optimizations were essential for achieving favorable pharmacokinetic properties and in vivo efficacy. []

Applications

AZD5153 has demonstrated potent anti-cancer activity in preclinical studies by inhibiting the growth of various cancer cell lines and xenograft tumors. [] It effectively downregulates the expression of c-Myc, an oncogene involved in cell proliferation and survival. []

Future Directions

Further research on AZD5153 could explore its potential in combination therapy with other anti-cancer agents to enhance efficacy and overcome drug resistance. [] Investigating its activity against different cancer types and its potential use in other therapeutic areas could also be fruitful avenues for future research. []

The following compounds are structurally related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one based on the presence of the [, , ]triazolo[4,3-b]pyridazine core or the 1,4-diazepane ring system.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, which is frequently deregulated in cancer. [] SGX523 exhibited favorable pharmacokinetic properties in preclinical studies but demonstrated species-dependent toxicity, leading to compromised renal function in patients due to crystal deposits in renal tubules. [] Further investigation revealed that SGX523 is metabolized by aldehyde oxidase (AO) in a species-specific manner to a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] The formation of M11, particularly its high levels and low solubility in urine, is implicated in the observed obstructive nephropathy in clinical studies. []

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one.

Relevance: This compound also shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one.

6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n)

Compound Description: Compound 14n is a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. [] It exhibits significant antihypertensive effects in deoxycorticosterone acetate-salt hypertensive rats. [] This compound was identified through structure-based drug design, starting with a high-throughput screening hit compound, 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one. [] The design strategy involved scaffold hopping and optimization studies, leading to the discovery of benzoxazin-3-one derivatives with a 1,2-diaryl framework as a key structural feature for high binding affinity to MR. []

Relevance: While 14n does not directly contain the [, , ]triazolo[4,3-b]pyridazine moiety, its discovery stemmed from a high-throughput screening hit containing this core structure. This suggests that exploring different heterocyclic scaffolds based on the triazolopyridazine core could lead to the identification of novel compounds with diverse biological activities. This connection makes it relevant in understanding the broader chemical space of compounds related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one.

8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (D-40TA)

Compound Description: D-40TA is a central depressant that undergoes extensive biotransformation in humans, dogs, and rats. [] Several metabolites have been identified, including six hydroxylation products and five ring-opened metabolites. [] The identified metabolites provide valuable information on the metabolic pathways of benzodiazepines and highlight the potential for species-dependent metabolism. []

Relevance: While D-40TA does not directly share the [, , ]triazolo[4,3-b]pyridazine core with the target compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, it contains a structurally similar triazolobenzodiazepine core. Understanding the structure-activity relationships and metabolism of this compound can provide insights into the potential pharmacological and metabolic properties of the target compound.

2-[2-[4-(Benzo[b]furan-2-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (24a)

Compound Description: 24a belongs to a series of 4-(benzo[b]furan-2-yl)piperidines synthesized as potential 5-HT2 antagonists. [] These compounds were prepared by cyclization of 4-fluoro-2-(4-pyridinylmethoxy)acetophenones and subsequent transformations. [] Several of these benzo[b]furan derivatives, including 24a, exhibited potent 5-HT2 antagonist activity in vitro. []

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 is a potent and selective p38 kinase inhibitor identified through high-throughput screening. [] It inhibits p38 kinase and the lipopolysaccharide-induced increase in TNF levels in human monocytes with IC50 values of 1 μM. [] This compound exhibits equal potency against the α and β forms of p38, but does not inhibit p38γ, demonstrating selectivity within the p38 kinase family. [] PS200981 also inhibits the LPS-induced increase in TNF levels in mice when administered at 30 mg/kg. [] A key structural feature of PS200981 is the presence of a 3-amino-4-methyl benzamide synthon, which is crucial for its p38 inhibitory activity. []

Properties

CAS Number

2320886-28-8

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one

Molecular Formula

C18H22N6OS

Molecular Weight

370.48

InChI

InChI=1S/C18H22N6OS/c1-14-7-12-26-15(14)3-6-18(25)23-9-2-8-22(10-11-23)17-5-4-16-20-19-13-24(16)21-17/h4-5,7,12-13H,2-3,6,8-11H2,1H3

InChI Key

SVCDGQFGJRERMB-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CCC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.